BenchChemオンラインストアへようこそ!

2-(2-methyl-1H-indol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide

Conformational analysis Steric effects Indole substitution

2-(2-methyl-1H-indol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide (CAS 852368-67-3; synonym N-isopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide) is a synthetic small-molecule indol-3-ylglyoxylamide. Its structure combines a 2-methylindole nucleus with a glyoxylamide linker bearing an N-(3-methylbutyl) (isopentyl) side chain.

Molecular Formula C16H20N2O2
Molecular Weight 272.348
CAS No. 852368-67-3
Cat. No. B3011203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methyl-1H-indol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide
CAS852368-67-3
Molecular FormulaC16H20N2O2
Molecular Weight272.348
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCC(C)C
InChIInChI=1S/C16H20N2O2/c1-10(2)8-9-17-16(20)15(19)14-11(3)18-13-7-5-4-6-12(13)14/h4-7,10,18H,8-9H2,1-3H3,(H,17,20)
InChIKeyYTFHHAJHDOTJBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-methyl-1H-indol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide (852368-67-3): A Differentiated Indolylglyoxylamide for Scientific Procurement


2-(2-methyl-1H-indol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide (CAS 852368-67-3; synonym N-isopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide) is a synthetic small-molecule indol-3-ylglyoxylamide. Its structure combines a 2-methylindole nucleus with a glyoxylamide linker bearing an N-(3-methylbutyl) (isopentyl) side chain. Indolylglyoxylamides are recognized as a privileged scaffold in medicinal chemistry, with derivatives reported to exhibit diverse pharmacological activities including anticancer, antiprion, anti-inflammatory, and cannabinoid receptor modulation [1]. This compound belongs to the subset of indolylglyoxylamides that feature a C2-methyl substituent and a branched aliphatic amide side chain—structural features that differentiate it from earlier-generation indole-3-glyoxylamides.

Why Generic Substitution of 852368-67-3 with Unsubstituted or N-Methyl Indole Analogs Compromises Research Reproducibility


Indol-3-ylglyoxylamides are not functionally interchangeable. The 2-methyl substituent on the indole ring is known to modulate both conformational preferences and metabolic stability, while the N-alkylamide side chain directly influences lipophilicity, target engagement, and selectivity. In the structurally related indol-3-yloxoacetamide series developed as CB2 cannabinoid receptor inverse agonists, systematic variation of the amide substituent produced affinity (Ki) values spanning three orders of magnitude (0.37–377 nM), demonstrating that even subtle side-chain modifications profoundly alter biological activity [1]. Procuring a generic or closely related analog (e.g., the des-methyl or N-methyl variant) without verifying differential activity data risks introducing an unrecognized loss of potency, altered selectivity, or divergent pharmacokinetic behavior into a research program.

Quantitative Differentiation Evidence for 2-(2-methyl-1H-indol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide Relative to In-Class Analogs


C2-Methyl Substituent Confers a Differentiated Conformational and Steric Profile Compared to the Des-Methyl Analog (852367-28-3)

The target compound (852368-67-3) bears a methyl group at the C2 position of the indole ring. The closest commercially available comparator, 2-(1H-indol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide (CAS 852367-28-3), lacks this substituent. The C2-methyl group introduces a steric constraint that restricts rotation around the C2–C3 bond and alters the preferred orientation of the glyoxylamide side chain relative to the indole plane [1]. In structure–activity relationship (SAR) studies of indole-3-glyoxylamide antiprion agents, C2-substitution was a key determinant of cellular potency, with 2-methyl analogs showing distinct activity cliffs relative to unsubstituted congeners [2].

Conformational analysis Steric effects Indole substitution

Branched N-Isopentyl Side Chain Provides Differentiated Lipophilicity Relative to Linear and Shorter-Chain Amide Analogs

The N-(3-methylbutyl) (isopentyl) amide side chain of the target compound is branched at the γ-carbon. In comparison, common in-class analogs employ linear n-butyl, shorter ethyl, or aromatic amide substituents. In the CB2 indol-3-yloxoacetamide series, variation of the amide substituent from an adamantyl group to smaller alkyl chains shifted logD₇.₄ values by >1.5 units and altered CB2 binding affinity by up to 1018-fold [1]. The isopentyl chain is predicted to confer an intermediate lipophilicity (clogP ≈ 3.2–3.8) that balances membrane permeability with aqueous solubility, differentiated from both the more lipophilic N-adamantyl (clogP ~5.0) and more polar N-ethyl (clogP ~1.8) analogs often used in the indolylglyoxylamide class.

Lipophilicity ADME Side-chain SAR

Glyoxylamide (2-Oxoacetamide) Linker Enables Dual Hydrogen-Bonding Capability Absent in Acetamide and Carboxamide Analogs

The glyoxylamide (2-oxoacetamide) linker of the target compound contains an α-keto group capable of acting as an additional hydrogen-bond acceptor. This differentiates it from the corresponding acetamide (–CH₂CONH–) and carboxamide (–CONH–) series. In the comparative study of indol-3-ylacetamides, indol-3-yloxoacetamides, and indol-3-ylcarboxamides as CB2 ligands, the oxoacetamide (glyoxylamide) series consistently exhibited superior CB2 binding affinity, with the most potent oxoacetamide achieving Ki = 0.37 nM, approximately 10-fold more potent than the best acetamide analog and >100-fold more potent than the best carboxamide analog [1].

Hydrogen bonding Glyoxylamide Target engagement

2-Methylindole Core Imparts Improved Metabolic Stability Relative to Unsubstituted Indole in Microsomal Assays

The C2-position of the indole ring is a known site of oxidative metabolism by cytochrome P450 enzymes. Blocking this position with a methyl group (as in the target compound) is a well-established medicinal chemistry strategy to reduce CYP-mediated hydroxylation and improve metabolic stability [1]. In the indole-3-glyoxylamide antiprion series, C2-methyl substitution was associated with improved microsomal stability; compounds bearing a C2-methyl group exhibited reduced intrinsic clearance (CLint) in mouse liver microsomes compared to their C2-unsubstituted counterparts [2]. While direct microsomal data for 852368-67-3 are not publicly available, the presence of the C2-methyl group is expected to confer a metabolic advantage relative to 852367-28-3 (C2-H analog) based on well-characterized CYP oxidation site-blocking principles.

Metabolic stability Microsomal clearance CYP liability

Indol-3-ylglyoxylamide Scaffold is Validated in Multiple Therapeutic Areas with Submicromolar Cellular Activity, Supporting Broad Applicability

The indol-3-ylglyoxylamide chemotype, to which 852368-67-3 belongs, has demonstrated potent cellular activity across multiple therapeutic areas. In antiprion screens, optimized indole-3-glyoxylamides achieved EC₅₀ values as low as 10 nM in a cell line model of prion disease [1]. As tubulin polymerization inhibitors, select indol-3-ylglyoxylamides (e.g., Indibulin analogs) inhibited cancer cell proliferation with IC₅₀ values in the nanomolar range and showed in vivo tumor growth inhibition in mouse xenograft models [2]. While target-compound-specific cellular data are not yet published, the scaffold's established pedigree across independent target classes supports its utility as a starting point for diverse drug discovery programs.

Anticancer Antiprion Tubulin polymerization

Recommended Application Scenarios for 2-(2-methyl-1H-indol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide Based on Differentiation Evidence


SAR Expansion of CB2 Cannabinoid Receptor Ligands Requiring a Branched Aliphatic Amide Pharmacophore

The glyoxylamide linker, combined with the N-isopentyl side chain, positions 852368-67-3 as a candidate for extending the SAR of CB2-selective inverse agonists. The CB2 indole-3-oxoacetamide series demonstrated that N-alkyl side-chain structure is a primary driver of affinity and selectivity [1]. This compound fills a specific lipophilicity and steric niche between short-chain and bulky-adamantyl analogs, making it suitable for systematic optimization of CB2 pharmacodynamic and pharmacokinetic properties.

Metabolic Stability-Focused Lead Optimization in Indole-Based Drug Discovery Programs

The C2-methyl substituent is predicted to reduce CYP-mediated oxidative metabolism at the indole C2 position, a common metabolic soft spot [1]. Research teams optimizing indole-containing leads for improved microsomal stability can use 852368-67-3 as a metabolically fortified scaffold to explore whether potency can be maintained while extending half-life. This is particularly relevant for programs targeting CNS or oncology indications where sustained target exposure is required [2].

Antiprion and Anticancer Screening Campaigns Leveraging the Indol-3-ylglyoxylamide Privileged Scaffold

Indole-3-glyoxylamides have demonstrated submicromolar activity in cell-based models of prion disease (EC₅₀ as low as 10 nM) [1] and potent inhibition of tubulin polymerization in cancer cells (IC₅₀ < 100 nM) [2]. The target compound, with its unique 2-methyl/N-isopentyl substitution combination, represents a structurally differentiated entry point for phenotypic or target-based screening libraries aimed at these therapeutic areas. Its distinct substitution pattern may reveal activity cliffs not accessible with existing analogs.

Chemical Biology Probe Development Requiring a Dual Hydrogen-Bond Acceptor Motif

The α-keto group of the glyoxylamide linker provides an additional hydrogen-bond acceptor site not present in acetamide or carboxamide analogs. In the comparative CB2 series, the glyoxylamide linker conferred a >10-fold potency advantage over the acetamide linker [1]. For chemical biology applications where target engagement depends on multiple H-bond interactions (e.g., kinase hinge binding, protease active-site recognition), 852368-67-3 offers a built-in dual-acceptor pharmacophore that simplifies probe design.

Quote Request

Request a Quote for 2-(2-methyl-1H-indol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.